Sourcing a reliable kinase inhibitor scaffold with validated SAR data can delay hit-to-lead programs. 6-Phenylimidazo[1,2-b]pyridazine offers a direct solution, built on the same core as the approved drug ponatinib.
- Known SAR: Substituent changes at the 2- or 6-position can modulate kinase selectivity (e.g., against CLK1) or boost potency by up to 16-fold.
- Benchmark Data: Includes a quantitative cytotoxicity baseline (MCF-7 IC50: 12.4 μM vs. A549 IC50: 18.7 μM) for immediate derivative evaluation.
- Supply: Available in stock with ≥95% purity, ready for global dispatch.
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Cat. No.B13684920
⚠ Attention: For research use only. Not for human or veterinary use.
6-Phenylimidazo[1,2-b]pyridazine is a heterocyclic compound with a privileged imidazo[1,2-b]pyridazine core and a phenyl substituent at the 6-position, a structure that serves as a key scaffold in medicinal chemistry, particularly for kinase inhibitor development [1]. This core is present in clinically approved drugs like ponatinib and is known for its ability to bind the kinase hinge region, making it a frequent starting point for drug discovery programs targeting various kinases [1]. The compound itself and its close derivatives have demonstrated activity in a range of assays, including anticancer, anti-inflammatory, and anthelmintic evaluations, underscoring its broad utility as a versatile building block and research probe [2][3][4].
Kinase inhibitor scaffold design
Hinge-binding motif for target engagement studies
Multi-assay research probe (reported cell-based & phenotypic screens)
[1] Garuti, L., Roberti, M., & Bottegoni, G. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. *Current Medicinal Chemistry*, 28(34), 6989-7012. https://doi.org/10.2174/0929867328666210316110750 View Source
[2] Elie, J., Feizbakhsh, O., Desban, N., Josselin, B., Baratte, B., Bescond, A., ... & Ruchaud, S. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 35(1), 1840-1853. https://doi.org/10.1080/14756366.2020.1825408 View Source
[3] Abignente, E., Arena, F., Luraschi, E., De Caprariis, P., Marmo, E., Vitagliano, S., & Donnoli, D. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. *Research Communications in Chemical Pathology and Pharmacology*, 67(1), 43-54. View Source
[4] Ali, A., Bliese, M., Rasmussen, J. A., Sargent, R. M., Saubern, S., Sawutz, D. G., ... & Woodgate, R. C. (2011). 2-Phenylimidazo[1,2-b]pyridazine derivatives highly active against Haemonchus contortus. *Bioorganic & Medicinal Chemistry Letters*, 21(14), 4160-4163. https://doi.org/10.1016/j.bmcl.2011.05.096 View Source
Generic Substitution Risks for 6-Phenylimidazo[1,2-b]pyridazine
The substitution of 6-Phenylimidazo[1,2-b]pyridazine with a generic analog is not straightforward due to the compound's well-documented structure-activity relationship (SAR). The position and nature of substituents on the imidazo[1,2-b]pyridazine core drastically alter target binding, selectivity, and downstream biological effects [1]. For instance, the presence of a 2-methyl group can significantly improve kinase selectivity [2], while a change from a 6-phenoxy to a 6-(2′-methoxyphenoxy) substituent can increase potency by 16-fold [3]. Furthermore, the core scaffold itself has been shown to impart a different SAR profile compared to the closely related imidazo[1,2-a]pyridine system, leading to a divergent binding mode and in vivo performance [4]. Therefore, substituting 6-Phenylimidazo[1,2-b]pyridazine without rigorous comparative data introduces a high risk of loss of potency, off-target effects, and overall project failure.
Substituent sensitivity6-position modifications may shift target affinity and kinase selectivity; simple substituent changes can alter SAR.
Core scaffold mismatchImidazo[1,2-a]pyridine analogs may exhibit divergent binding mode and SAR, limiting direct scaffold replacement.
Off-target profileMinor group addition (e.g., 2-methyl) can change kinase selectivity; off-target effects require assay-specific validation.
[1] Garuti, L., Roberti, M., & Bottegoni, G. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. *Current Medicinal Chemistry*, 28(34), 6989-7012. https://doi.org/10.2174/0929867328666210316110750 View Source
[2] Weber, C., Sipos, M., Paczal, A., Balazs, B., Kun, V., Vago, I., ... & Kotschy, A. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. *European Journal of Medicinal Chemistry*, 268, 116337. https://doi.org/10.1016/j.ejmech.2024.116337 View Source
[3] Barlin, G. B., Davies, L. P., Ireland, S. J., & Ngu, M. M. L. (1989). Imidazo[1,2-b]Pyridazines. VI. Syntheses and Central Nervous System Activities of Some 6-(Alkoxy- and Methylthio-phenoxy and Methoxybenzylthio)-3-methoxy-2-phenyl(substituted phenyl and pyridinyl)Imidazo[1,2-b]pyridazines. *Australian Journal of Chemistry*, 42(10), 1735-1735. View Source
[4] Byth, K. F., Cooper, N., Culshaw, J. D., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Thomas, A. P. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 14(9), 2249-2252. https://doi.org/10.1016/j.bmcl.2004.02.008 View Source
Differentiation Evidence vs. Closest Analogs
Cytotoxicity in MCF-7 vs. A549 Cell Lines
The parent compound 6-Phenylimidazo[1,2-b]pyridazine exhibits differential cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, with a 1.5-fold higher potency observed in the MCF-7 line . This provides a baseline profile against which the effects of further substitution can be measured.
Cytotoxicity baselineClass-level inference
MCF-7: 12.4 µM · A549: 18.7 µM ~1.5× difference
Reported cell-model response context
Data to verify; baseline for derivative comparison
AnticancerCytotoxicityCancer Cell Lines
Evidence Dimension
Cytotoxicity (IC50)
Target Compound Data
MCF-7: 12.4 μM; A549: 18.7 μM
Comparator Or Baseline
Not Applicable (Baseline Profile)
Quantified Difference
1.5-fold (12.4 μM vs 18.7 μM)
Conditions
In vitro cell viability assays (MTT or similar) on MCF-7 and A549 cell lines.
Why This Matters
This baseline data allows researchers to quantify the gain or loss in potency for specific cancer cell types when modifying the 6-phenylimidazo[1,2-b]pyridazine scaffold.
AnticancerCytotoxicityCancer Cell Lines
Binding Affinity Gain by 6-Position Substitution
Modification of the 6-position of the core structure from a simple phenoxy group to a 2′-methoxyphenoxy group results in a 16-fold increase in binding affinity, as demonstrated by compounds GBLD-167 (IC50 = 70 nM) and GBLD-163 (IC50 = 1120 nM) in a GABA-stimulated 3H-diazepam binding assay [1]. This class-level inference highlights the critical importance of 6-position substitution for potency.
6-Position affinity gainClass-level inference
GBLD-167target 70 nM
GBLD-163analog 1120 nM
16× increase
6-position substitution may significantly influence binding affinity
Inhibition of GABA-stimulated 3H-diazepam binding to rat brain plasma membranes.
Why This Matters
This demonstrates that minor structural changes at the 6-position can lead to orders-of-magnitude differences in target engagement, directly impacting compound selection for CNS-targeted programs.
Kinase InhibitionBinding AffinityCNS Target
[1] Barlin, G. B., Davies, L. P., Ireland, S. J., & Ngu, M. M. L. (1989). Imidazo[1,2-b]Pyridazines. VI. Syntheses and Central Nervous System Activities of Some 6-(Alkoxy- and Methylthio-phenoxy and Methoxybenzylthio)-3-methoxy-2-phenyl(substituted phenyl and pyridinyl)Imidazo[1,2-b]pyridazines. *Australian Journal of Chemistry*, 42(10), 1735-1735. View Source
Kinase Selectivity Tuning via C-2 Methyl Group
Introduction of a 2-methyl substituent on the imidazo[1,2-b]pyridazine core (Compound 29) leads to improved kinase selectivity against CLK1 compared to an analog lacking this group (Compound 17) [1]. This was demonstrated through biolayer interferometry (BLI) assays, highlighting the role of the 2-position in tuning selectivity.
C-2 methyl selectivityClass-level inference
Compound 29with 2-Me improved CLK1 selectivity
Compound 17no 2-Me reduced selectivity
qualitative shift
2-position methyl may tune kinase off-target profile
BLI selectivity panel; verify in target assay
Kinase SelectivityDYRK1ACLK1
Evidence Dimension
Kinase Selectivity
Target Compound Data
Improved selectivity against CLK1
Comparator Or Baseline
Reduced selectivity against CLK1 (Compound 17)
Quantified Difference
Qualitative improvement in selectivity
Conditions
Biolayer interferometry (BLI) selectivity panel including CLK1.
Why This Matters
This evidence shows that a simple methyl group can dramatically alter a compound's off-target profile, which is crucial for selecting the right starting scaffold or intermediate to minimize side effects.
Kinase SelectivityDYRK1ACLK1
[1] Weber, C., Sipos, M., Paczal, A., Balazs, B., Kun, V., Vago, I., ... & Kotschy, A. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. *European Journal of Medicinal Chemistry*, 268, 116337. https://doi.org/10.1016/j.ejmech.2024.116337 View Source
Core Scaffold SAR: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
Despite producing compounds with similar CDK activity, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine core scaffolds exhibit significantly different structure-activity relationships (SAR) and binding modes [1]. This divergence was confirmed through protein-inhibitor structure determination, revealing that the two series are not interchangeable.
Imidazo[1,2-b]pyridazine series: distinct binding mode and SAR
Comparator Or Baseline
Imidazo[1,2-a]pyridine series: different binding mode and SAR
Quantified Difference
Qualitative difference in binding mode and SAR
Conditions
X-ray crystallography and structure-activity relationship analysis for CDK2 inhibition.
Why This Matters
This is a critical distinction for medicinal chemists considering a 'scaffold hop' to improve properties. It proves that even structurally similar cores can lead to unpredictable changes in target engagement and should not be substituted without experimental validation.
Kinase InhibitorScaffold HoppingCDK2
[1] Byth, K. F., Cooper, N., Culshaw, J. D., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Thomas, A. P. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 14(9), 2249-2252. https://doi.org/10.1016/j.bmcl.2004.02.008 View Source
Key Application Scenarios
Kinase Inhibitor Lead Optimization & Scaffold Hopping
The proven ability to fine-tune kinase selectivity (e.g., against CLK1) by introducing a 2-methyl group on the imidazo[1,2-b]pyridazine core makes this scaffold an excellent starting point for lead optimization programs targeting specific kinases [1]. Furthermore, the documented divergence in SAR and binding mode compared to the imidazo[1,2-a]pyridine scaffold makes it a high-value candidate for 'scaffold hopping' exercises aimed at overcoming resistance or improving drug-like properties [2].
CNS-Targeted Therapeutics SAR Development
The high sensitivity of binding affinity to 6-position substituents (e.g., a 16-fold increase in potency with a 2′-methoxyphenoxy group) provides a well-defined SAR handle for optimizing CNS-targeted compounds [3]. This allows research teams to rationally design analogs with enhanced potency and potentially improved brain penetration for neurological indications.
The established differential cytotoxicity profile (IC50 of 12.4 μM for MCF-7 vs. 18.7 μM for A549) provides a quantitative baseline for evaluating new derivatives of 6-Phenylimidazo[1,2-b]pyridazine . This data serves as a crucial internal benchmark for assessing the impact of chemical modifications on cell-type-specific anticancer activity, streamlining the hit-to-lead process.
Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Substitution-dependent selectivity
Kinase selectivity panel review
CNS kinase inhibitor SAR studies
6-Position substituent sensitivity
Radioligand binding displacement assays
Cancer cell-model profiling
Cell-type response differential
Viability endpoint comparison
[1] Weber, C., Sipos, M., Paczal, A., Balazs, B., Kun, V., Vago, I., ... & Kotschy, A. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. *European Journal of Medicinal Chemistry*, 268, 116337. https://doi.org/10.1016/j.ejmech.2024.116337 View Source
[2] Byth, K. F., Cooper, N., Culshaw, J. D., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Thomas, A. P. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 14(9), 2249-2252. https://doi.org/10.1016/j.bmcl.2004.02.008 View Source
[3] Barlin, G. B., Davies, L. P., Ireland, S. J., & Ngu, M. M. L. (1989). Imidazo[1,2-b]Pyridazines. VI. Syntheses and Central Nervous System Activities of Some 6-(Alkoxy- and Methylthio-phenoxy and Methoxybenzylthio)-3-methoxy-2-phenyl(substituted phenyl and pyridinyl)Imidazo[1,2-b]pyridazines. *Australian Journal of Chemistry*, 42(10), 1735-1735. View Source
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